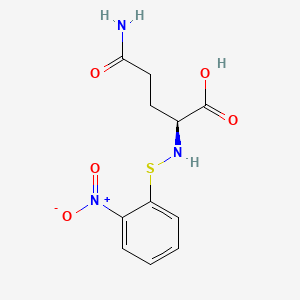

N-o-NPS-L-GLUTAMINE

Description

Structure

3D Structure

Properties

CAS No. |

7685-73-6 |

|---|---|

Molecular Formula |

C11H13N3O5S |

Molecular Weight |

299.31 g/mol |

IUPAC Name |

5-amino-2-[(2-nitrophenyl)sulfanylamino]-5-oxopentanoic acid |

InChI |

InChI=1S/C11H13N3O5S/c12-10(15)6-5-7(11(16)17)13-20-9-4-2-1-3-8(9)14(18)19/h1-4,7,13H,5-6H2,(H2,12,15)(H,16,17) |

InChI Key |

NBRYAVKKYCYBRR-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])SNC(CCC(=O)N)C(=O)O |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])SNC(CCC(=O)N)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of N O Nps L Glutamine

Established Synthetic Routes for N-o-NPS-L-Glutamine

The preparation of this compound relies on a well-established protocol involving the reaction of the free amino acid with an electrophilic sulfur reagent.

The primary method for the N-protection of L-glutamine involves its reaction with o-nitrophenylsulfenyl chloride (NPS-Cl) under alkaline conditions. This reaction, often referred to as the Zervas method, is typically carried out in a mixed solvent system to ensure the solubility of both the amino acid and the sulfenyl chloride. cdnsciencepub.com

A common procedure involves dissolving L-glutamine in an aqueous solution of sodium hydroxide, to which a solution of NPS-Cl in a solvent like dioxane is added portion-wise. cdnsciencepub.com The base neutralizes the hydrogen chloride that is formed during the reaction, driving the formation of the N-S bond. The reaction proceeds as follows:

L-Glutamine + o-NO₂C₆H₄SCl + 2 NaOH → this compound-Na + NaCl + 2 H₂O

Following the reaction, the this compound product is isolated by careful acidification of the mixture, which precipitates the protected amino acid. cdnsciencepub.com A significant challenge in the isolation of this compound is that it often separates as an oil rather than a crystalline solid, which can complicate purification. cdnsciencepub.com To overcome the instability and purification challenges associated with the free acid form, the product is often converted into a more stable and crystalline dicyclohexylammonium (B1228976) (DCHA) salt. uoa.gr This is achieved by treating the extracted product with dicyclohexylamine. These DCHA salts are often used directly in subsequent peptide coupling steps. uoa.gr

| Reagent/Parameter | Function/Solvent | Typical Conditions | Reference |

|---|---|---|---|

| L-Glutamine | Starting Material | 1 equivalent | cdnsciencepub.com |

| o-Nitrophenylsulfenyl Chloride (NPS-Cl) | Protecting Group Source | ~1 equivalent | cdnsciencepub.com |

| Sodium Hydroxide (aq) | Base / Solubilizing Agent | 2N solution, ~2 equivalents | cdnsciencepub.com |

| Dioxane | Co-solvent for NPS-Cl | Used to dissolve NPS-Cl | cdnsciencepub.com |

| Dicyclohexylamine (DCHA) | Salt formation for stabilization | Added to the purified product in an organic solvent | uoa.gr |

Optimizing the synthesis of this compound focuses on maximizing the yield while ensuring the integrity of the acid-labile NPS group. Key parameters for optimization include pH control, temperature, and extraction procedures.

The pH during the reaction and workup is critical. The initial reaction requires a basic medium to facilitate the nucleophilic attack of the amino group and to neutralize HCl byproduct. cdnsciencepub.com During isolation, the pH must be carefully lowered. Acidification to a pH of approximately 3.5 to 4.0 is typical for precipitating the N-protected amino acid from the aqueous solution. cdnsciencepub.com Using stronger acidic conditions risks cleaving the newly installed NPS group.

Reaction temperature is generally kept low to moderate during the addition of NPS-Cl to control the exothermic reaction and prevent potential side reactions. The choice of extraction solvent, commonly ethyl acetate, is important for efficiently separating the product from the aqueous phase. cdnsciencepub.com Given that this compound is often obtained as an oil, purification may involve repeated extractions and careful removal of solvent under reduced pressure. cdnsciencepub.com The conversion to the DCHA salt is a key optimization step that significantly improves handling, stability, and purity of the final product. uoa.gr

| Parameter | Objective | Typical Value/Method | Reference |

|---|---|---|---|

| pH Control (Workup) | Precipitate product without cleaving the NPS group | Acidify to pH 3.5 - 4.0 with HCl or H₂SO₄ | cdnsciencepub.com |

| Reaction Temperature | Control reaction rate and minimize side reactions | Slow, controlled addition of reagents; stirring over several minutes | cdnsciencepub.com |

| Product Form | Improve stability, purity, and ease of handling | Conversion to Dicyclohexylammonium (DCHA) salt | uoa.gr |

| Purification | Isolate pure product, often an oil | Filtration, extraction with ethyl acetate, and evaporation | cdnsciencepub.com |

Advanced Synthetic Techniques and Green Chemistry Considerations

This compound serves as a versatile building block in both traditional solution-phase synthesis and more modern solid-phase protocols.

In solution-phase peptide synthesis, this compound is coupled with an amino acid ester or a peptide ester to elongate the peptide chain from the N-terminus. ekb.eg The NPS group's high acid lability allows for its removal under very mild conditions, such as with two equivalents of hydrogen chloride in a nonpolar solvent, which preserves other more robust protecting groups like benzyl (B1604629) esters on side chains. uoa.grwiley-vch.de

A significant advancement in solution-phase coupling involves the use of "active esters," such as p-nitrophenyl (pNP) esters of N-NPS-amino acids. uoa.gr These active esters react readily with the free amino group of another amino acid or peptide ester, often providing better yields and cleaner reactions than couplings mediated by carbodiimides, especially for sensitive amino acids. uoa.gr The utility of this approach has been demonstrated in the synthesis of complex glutamine-containing peptides, such as L-phenylalanyl-L-glutaminyl-L-glutamyl-L-glutamine, which are challenging to prepare by other methods. uoa.gropenarchives.gr

The use of this compound has been successfully adapted for solid-phase peptide synthesis (SPPS). cdnsciencepub.com A major challenge in SPPS with asparagine and glutamine derivatives is the risk of side reactions when using standard coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC). To circumvent this, the this compound is first converted to a more reactive species, typically its p-nitrophenyl active ester. cdnsciencepub.com

This activated building block is then used for coupling to the free amino group of the peptide chain anchored to the solid support. The SPPS cycle using this methodology involves the following key steps:

Deprotection: Removal of the previous amino acid's N-terminal protecting group.

Neutralization: Treatment with a base like triethylamine (B128534) to generate the free amine.

Coupling: Addition of the this compound p-nitrophenyl ester in a suitable solvent like DMF.

Washing: Thorough washing of the resin to remove excess reagents and byproducts.

After the coupling step, the NPS group on the newly added glutamine is removed using a mild acid treatment, typically ~4N HCl in dioxane, to prepare the peptide-resin for the next coupling cycle. cdnsciencepub.com

| Step | Procedure | Reagents | Reference |

|---|---|---|---|

| 1. NPS Deprotection | Removal of the N-terminal NPS group from the growing peptide-resin. | ~4N HCl in dioxane | cdnsciencepub.com |

| 2. Washing | Removal of acid and byproducts. | Chloroform, Dimethylformamide (DMF), Ethanol | cdnsciencepub.com |

| 3. Neutralization | Generation of the free amino group on the peptide-resin. | 10% Triethylamine in Chloroform | cdnsciencepub.com |

| 4. Coupling | Addition of the next amino acid. | N-o-NPS-L-Gln p-nitrophenyl ester in DMF | cdnsciencepub.com |

| 5. Final Cleavage | Release of the completed peptide from the resin. | Ammonolysis (for C-terminal amides) | cdnsciencepub.com |

Synthesis of this compound Analogs and Isomers for Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and peptide science, providing insights into how specific structural features of a molecule influence its biological activity. While extensive libraries of this compound analogs are not widely reported, the synthesis of such compounds is conceptually straightforward and essential for developing novel peptide-based therapeutics.

Analogs could be designed by modifying either the protecting group or the amino acid itself.

NPS Group Modification: The electronic properties of the NPS group can be tuned by altering the substituents on the aromatic ring. For example, synthesizing analogs with different electron-withdrawing or electron-donating groups in place of the nitro group could modulate the acid lability of the protecting group or influence interactions at a biological target.

Glutamine Moiety Modification: The glutamine side chain could be altered, for example, by synthesizing homologs (e.g., N-o-NPS-L-homoglutamine) or by substituting the side-chain amide with other functional groups.

Chemical Reactivity and Mechanistic Investigations of N O Nps L Glutamine Transformations

Deprotection Mechanisms of the o-NPS Group in Research Contexts

The removal of the o-NPS group is a crucial step in synthetic protocols. This deprotection is primarily achieved through acid-catalyzed cleavage or, more commonly, via nucleophilic attack on the sulfur atom. acs.orgresearchgate.net The electron-withdrawing nature of the ortho-nitro group makes the sulfur atom highly electrophilic and susceptible to cleavage.

Nucleophilic and Reductive Deprotection Pathways

The o-NPS group is characteristically labile to various nucleophiles, particularly soft nucleophiles like thiols. researcher.life The mechanism involves the nucleophilic attack on the sulfur atom of the sulfenamide, leading to the cleavage of the sulfur-nitrogen bond and regeneration of the free amine of L-glutamine. A diverse range of thiol-containing reagents has been proven effective for this transformation. researchgate.netsigmaaldrich.com The reaction with thiols produces a soluble, stable mixed disulfide and the deprotected amino acid. researchgate.net

Reductive cleavage provides an alternative pathway for deprotection, though it is less common than nucleophilic methods. Reagents such as tributyltin hydride can be used for the removal of sulfonamide-type protecting groups like NPS. researcher.life

A variety of reagents and conditions have been developed for the efficient removal of the o-NPS group, as detailed in the following table.

| Reagent | Conditions | Comments | Reference(s) |

| Nucleophilic Reagents | |||

| 2-Thiopyridone (2-Mercaptopyridine) | 3-5 molar excess with acetic acid in MeOH, DMF, or CH₂Cl₂ | Quantitative yield in <5 min (solution) or 20-30 min (solid-phase). | researchgate.net |

| Thiophenol | In the presence of a base. | A common soft thiol nucleophile for NPS removal. | researcher.life |

| Dithiothreitol (DTT) | Used in cleavage and deprotection steps. | A standard reducing agent that effectively cleaves the N-S bond. | sigmaaldrich.com |

| p-Methoxybenzenethiol | DMF/PBS buffer | Used in kinetic studies to evaluate deprotection rates. | researchgate.net |

| Pyridinium Salts | Methanol; conditions vary with temperature and concentration. | Pyridinium salts of strong acids can selectively cleave acid-labile groups like NPS. | researchgate.net |

| Hydrochloric Acid (HCl) | In the presence of a thiol (e.g., 2-methylindole). | Acid-catalyzed thiolysis. | acs.org |

| Reductive Reagents | |||

| Tributyltin Hydride | Standard radical conditions. | Effective for sulfonamide-type groups. | researcher.life |

| Samarium Iodide | Standard conditions. | An alternative reductive cleavage agent. | researcher.life |

Kinetic and Thermodynamic Studies of Deprotection Processes

The rate of o-NPS deprotection is highly dependent on the chosen reagent, solvent, and the specific structure of the protected amine. Kinetic studies have been performed to optimize deprotection conditions and compare the lability of different sulfenyl-type protecting groups.

One study systematically evaluated the thiol-mediated deprotection kinetics of various nitrobenzenesulfenyl groups. researchgate.net The half-life (t₁/₂) for the deprotection of N-(2,4-dinitrophenylsulfenyl)-benzylamine with p-methoxybenzenethiol was found to be significantly shorter than derivatives with fewer electron-withdrawing groups, highlighting the electronic influence on the reaction rate. For instance, the half-life for the deprotection of N-(3-nitro-2-pyridinesulfenyl)-benzylamine was recorded at 0.5 minutes under specific buffered conditions. researchgate.net Another report noted that deprotection with 2-thiopyridone is very rapid, achieving quantitative yields in under 5 minutes for solution-phase reactions. researchgate.net

The table below summarizes available kinetic data for the deprotection of NPS and related compounds.

| N-Protecting Group | Deprotecting Agent | Conditions | Half-life (t₁/₂) | Reference(s) |

| N-(2,4-dinitrophenylsulfenyl) | p-methoxybenzenethiol | DMF/PBS buffer | 0.2 min | researchgate.net |

| N-(3-nitro-2-pyridinesulfenyl) | p-methoxybenzenethiol | DMF/PBS buffer | 0.5 min | researchgate.net |

| N-(o-nitrophenylsulfenyl) | 2-Thiopyridone | CH₂Cl₂/Acetic Acid | < 5 min (quantitative) | researchgate.net |

While kinetic data provides valuable insight into reaction rates, comprehensive thermodynamic data (e.g., enthalpy, entropy, and Gibbs free energy of activation) for the deprotection of N-o-NPS-L-glutamine are not extensively documented in publicly available literature. However, the apparent activation energy for the thermal degradation of unprotected L-glutamine (via cyclization) has been determined to be 98.7 kJ/mol, offering a point of comparison for the energy required for side reactions versus deprotection. nih.govstackexchange.com

Stability and Degradation Pathways under Controlled Laboratory Conditions

The stability of this compound is a critical consideration for its synthesis, storage, and use. Degradation can occur at the N-terminal protecting group or at the glutamine side chain.

Hydrolytic Stability and Side Product Formation

The stability of this compound in aqueous solution is significantly influenced by pH. The NPS group itself is relatively stable under neutral and basic conditions but is labile to acid-catalyzed hydrolysis. researchgate.net

However, the most significant degradation pathway under aqueous conditions involves the glutamine moiety itself. L-glutamine is known to be unstable in aqueous solutions, where it spontaneously undergoes an intramolecular cyclization to form pyroglutamic acid (pGlu) and ammonia (B1221849). nih.govthermofisher.com This non-enzymatic reaction follows pseudo-first-order kinetics. nih.govstackexchange.com The rate of this degradation is dependent on pH and temperature, with maximum stability observed in the pH range of 5.0 to 7.5. nih.gov The degradation is accelerated in both acidic and basic conditions, particularly in the presence of phosphate (B84403) or bicarbonate ions. thermofisher.comsigmaaldrich.com The formation of pyroglutamic acid from the N-terminal glutamine residue involves the nucleophilic attack of the α-amino nitrogen on the side-chain carbonyl carbon, resulting in the elimination of ammonia and the formation of a five-membered lactam ring. wikipedia.orgthieme-connect.de

Photochemical and Thermal Stability in Synthetic and Storage Scenarios

The photochemical stability of a compound is determined by its ability to absorb light and the quantum yield of the subsequent photochemical reaction. libretexts.org The o-nitrophenylsulfenyl group contains an ortho-nitroaromatic chromophore, which is structurally related to the well-known photolabile ortho-nitrobenzyl (oNB) protecting group. rsc.org oNB-protected compounds are known to undergo efficient cleavage upon irradiation with near-UV light (e.g., 365 nm). rsc.orgresearchgate.net The photolysis proceeds via an intramolecular rearrangement to release the protected group. researchgate.net Given this structural similarity, this compound is expected to be photochemically labile and should be protected from light during synthesis and storage to prevent unintended deprotection. The quantum yield for the photolysis of related nitrophenyl compounds has been measured in the range of 0.06 to 0.10, indicating a relatively efficient photochemical process. researchgate.net

Intramolecular and Intermolecular Side Reactions During Chemical Manipulations

During its use in multi-step syntheses, this compound can be subject to undesirable side reactions beyond simple degradation.

The most prominent intramolecular side reaction is the aforementioned cyclization to form pyroglutamic acid. wikipedia.orgthieme-connect.de This reaction is not only a stability concern but also a significant side reaction during peptide synthesis, as it results in a "blocked" N-terminus that cannot participate in further chain elongation. wikipedia.orggoogle.com The propensity for this reaction is high for N-terminal glutamine residues, especially under the conditions used for peptide coupling or deprotection. thieme-connect.de

Intermolecular side reactions can also occur. During peptide synthesis, if this compound is coupled to another amino acid, the newly formed dipeptide (with L-glutamine at the N-terminus) is highly susceptible to cyclizing into a diketopiperazine (DKP). indiana.edu This reaction involves the intramolecular attack of the N-terminal amine on the peptide bond carbonyl, cleaving the peptide from the solid support or terminating chain growth in solution. indiana.edu Furthermore, the NPS group itself can participate in side reactions. For example, o-nitrophenylsulfenyl chloride has been shown to react with the indole (B1671886) side chain of tryptophan, which is a consideration when using NPS chemistry in the presence of other reactive residues. nih.gov

Analytical and Characterization Methodologies for N O Nps L Glutamine in Research

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are fundamental in confirming the molecular structure of L-glutamine and assessing its purity by detecting and identifying NPS impurities.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of L-glutamine and the identification of related impurities. Both ¹H and ¹³C NMR are utilized to provide detailed information about the molecular structure.

In research settings, one-dimensional and two-dimensional NMR techniques are employed to analyze L-glutamine and its potential degradation products, which can be ninhydrin-positive. nih.gov Techniques such as Total Correlation Spectroscopy (TOCSY), Gradient Heteronuclear Single Quantum Coherence (GHSQC), and Gradient Heteronuclear Multiple Bond Correlation (GHMBC) are instrumental in assigning the complex spectra of any impurities present. nih.gov For instance, the metabolism of L-glutamine in cell cultures has been investigated using ¹³C NMR to trace the metabolic pathways and identify resulting products like glutathione. nih.gov While specific NMR data for a singular "N-o-NPS-L-Glutamine" compound is not applicable as NPS refers to a class of impurities, NMR is crucial for identifying known and novel ninhydrin-positive compounds in L-glutamine samples.

A study on N-acetyl-L-glutamine, a more stable derivative, utilized 1D and 2D NMR to identify decomposition products including glutamine, glutamic acid, and pyroglutamic acid, all of which are ninhydrin-positive. nih.gov

Table 1: Representative ¹H NMR Chemical Shifts for L-Glutamine

| Proton | Chemical Shift (ppm) |

|---|---|

| α-H | 3.78 |

| β-H | 2.14 |

| γ-H | 2.46 |

Note: Chemical shifts can vary depending on the solvent and pH. chemicalbook.com

Mass spectrometry (MS) is an indispensable technique for confirming the molecular weight of L-glutamine and for the sensitive detection and identification of impurities. When coupled with liquid chromatography (LC-MS), it provides a powerful platform for impurity profiling.

Electrospray ionization (ESI) is a common technique used for the analysis of amino acids and their derivatives. nih.gov In tandem mass spectrometry (MS/MS), precursor ions of L-glutamine and any potential impurities are fragmented to generate characteristic product ions, which aids in their structural identification. For example, studies on peptides containing N-terminal glutamine have shown that a characteristic loss of water occurs at low collision voltages, leading to the cyclization of the terminal residue. acs.org This type of fragmentation analysis is critical for distinguishing between isomeric and isobaric impurities.

MS-based metabolomics approaches are frequently used to study glutamine metabolism, allowing for the specific and sensitive detection of a wide range of metabolites. nih.gov These techniques can be applied to identify and quantify trace levels of NPS in L-glutamine samples. The use of stable isotopes, such as ¹³C-labeled L-glutamine, in conjunction with MS, allows for metabolic flux analysis and the precise tracking of glutamine-derived compounds. nih.govisotope.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used for the characterization of L-glutamine and can indicate the presence of certain types of impurities.

Infrared (IR) Spectroscopy: FTIR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of L-glutamine shows characteristic absorption bands for the amino group (–NH₂), the carboxyl group (–COOH), and the amide group (–CONH₂). opticsjournal.netresearchgate.net A comparison of the IR spectrum of a test sample to that of a pure L-glutamine standard can reveal the presence of impurities through the appearance of additional or shifted absorption bands. For example, the spectrum of an Se(IV) L-glutamine precursor shows distinct bands for the –NH₂ and COO⁻ groups at 3174 cm⁻¹ and 1589/1287 cm⁻¹, respectively. opticsjournal.net

Table 2: Key IR Absorption Bands for L-Glutamine

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| N-H stretch (amino group) | ~3386, 3237 |

| C=O stretch (carboxyl group) | ~1700-1725 |

| C=O stretch (amide I) | ~1650 |

| N-H bend (amide II) | ~1550 |

Note: Peak positions can be influenced by the sample state (solid or solution) and hydrogen bonding. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: L-glutamine itself does not have a strong chromophore and thus exhibits weak absorption in the near-UV region. nist.gov However, UV-Vis spectroscopy can be useful for detecting aromatic amino acid impurities, which absorb more strongly in the 260-280 nm range. Furthermore, it can be used in quantitative assays where a chromophore is produced, such as in enzymatic assays where the change in absorbance of NADH/NADPH at 340 nm is measured. The UV-Vis spectrum of selenium nanoparticles synthesized using an L-glutamine precursor shows a strong peak around 300 nm, indicating the formation of the nanoparticles. opticsjournal.net

Chromatographic Methods for Separation and Quantification in Academic Settings

Chromatographic techniques are the cornerstone for the separation and quantification of L-glutamine and its ninhydrin-positive impurities in research laboratories.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of amino acids due to its high resolution, sensitivity, and versatility. thieme-connect.com Several HPLC methods have been developed for the analysis of L-glutamine and related substances.

The European Pharmacopoeia outlines a method for the determination of ninhydrin-positive substances in amino acids using ion-exchange chromatography with post-column derivatization with ninhydrin (B49086). The separated substances react with ninhydrin to form a colored compound that is detected spectrophotometrically at 570 nm.

Reversed-phase (RP) HPLC methods have also been developed, often requiring pre-column derivatization to make the amino acids more hydrophobic and to introduce a chromophore or fluorophore for enhanced detection. However, methods for the analysis of L-glutamine without derivatization have also been reported, using specialized columns such as hydrophilic interaction liquid chromatography (HILIC) or aqueous C18 columns. jocpr.comresearchgate.nethelixchrom.com

Method validation according to ICH guidelines is crucial to ensure that the analytical method is suitable for its intended purpose, assessing parameters such as linearity, accuracy, precision, selectivity, and robustness. jocpr.comresearchgate.net

Table 3: Example of a Derivatization-Free RP-HPLC Method for L-Glutamine

| Parameter | Condition |

|---|---|

| Column | YMC Pack ODS–AQ (150mm × 4.6mm, 5 µm) |

| Mobile Phase | Water and Methanol |

| Detection | UV at 210 nm |

| Flow Rate | 1.0 mL/min |

This method was developed as an alternative to the TLC method in the USP. researchgate.net

Table 4: Example of a Chiral HPLC Method for Glutamine Enantiomers

| Parameter | Condition |

|---|---|

| Column | Astec® CHIROBIOTIC® T (25 cm x 4.6 mm, 5 µm) |

| Mobile Phase | Water:Methanol:Formic Acid (30:70:0.02) |

| Detection | UV at 205 nm |

| Flow Rate | 1.0 mL/min |

This method is suitable for separating L-glutamine from its D-enantiomer. sigmaaldrich.com

While HPLC is predominant, Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) also find applications in the analysis of L-glutamine and related impurities.

Gas Chromatography (GC): GC analysis of amino acids requires derivatization to increase their volatility. This can be a drawback due to the need for extra sample preparation steps. However, when coupled with a mass spectrometer (GC-MS), it provides high sensitivity and selectivity, making it a powerful tool for identifying and quantifying volatile impurities. ajol.info

Thin-Layer Chromatography (TLC): TLC is a simple, cost-effective, and rapid method for the qualitative and semi-quantitative analysis of amino acids. ajol.info The separation is typically performed on silica (B1680970) or cellulose (B213188) plates, and the spots are visualized by spraying with a ninhydrin solution and heating. ajol.info The presence of impurities is indicated by the appearance of secondary spots. The United States Pharmacopeia (USP) has historically included a TLC method for the chromatographic purity of L-glutamine. researchgate.net A modified TLC method involving pre-staining with ninhydrin in the developing solvent has been shown to be more rapid and reproducible for high-throughput screening. ajol.info

Chiroptical Techniques for Stereochemical Purity and Conformational Analysis (e.g., Optical Rotation, Circular Dichroism Spectroscopy)

Chiroptical techniques are indispensable analytical tools in the study of chiral molecules like this compound. These methods rely on the differential interaction of chiral substances with polarized light, providing critical information on the molecule's stereochemical integrity and three-dimensional structure. For this compound, the presence of the o-nitrophenylsulfenyl (NPS) group introduces a strong chromophore, which significantly influences the chiroptical properties and enhances the utility of techniques such as optical rotation and circular dichroism spectroscopy.

Optical Rotation for Stereochemical Purity Assessment

Optical rotation measures the extent to which a chiral compound rotates the plane of plane-polarized light at a specific wavelength (commonly the sodium D-line at 589 nm). The specific rotation, [α], is a characteristic physical property of a chiral molecule under defined conditions of concentration, solvent, and temperature. For this compound, measuring the specific rotation is a fundamental method to confirm its enantiomeric identity and assess its stereochemical purity.

The L-enantiomer will rotate the plane of polarized light in one direction, while its mirror image, the D-enantiomer, will rotate it by an equal magnitude in the opposite direction. A racemic mixture, containing equal amounts of both enantiomers, will exhibit no optical rotation. Therefore, any deviation from the established specific rotation value for pure this compound can indicate the presence of its D-enantiomer as an impurity. While specific rotation data for this compound is not broadly published, the principle is demonstrated by comparing the optical rotation of the parent amino acid, L-glutamine, with other N-protected derivatives.

| Compound | Specific Rotation [α]D | Conditions |

|---|---|---|

| L-Glutamine | +6.3° to +7.3° | c=4 in H₂O |

| L-Glutamine | +31.5° to +33.0° | c=10 in 2 N HCl |

| Fmoc-L-Glutamine | -20.0° to -16.0° | c=1 in DMF |

This table illustrates how the specific rotation of L-glutamine changes with the solvent and the introduction of a protecting group. The specific rotation for this compound would similarly be a distinct value used for its characterization.

Circular Dichroism Spectroscopy for Stereochemical and Conformational Analysis

Circular Dichroism (CD) spectroscopy is a more powerful chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. mtoz-biolabs.com An achiral molecule does not exhibit a CD signal. For this compound, the o-nitrophenylsulfenyl group acts as a potent chromophore, and its electronic transitions are sensitive to the chiral environment imposed by the L-glutamine moiety. This results in characteristic CD signals, known as Cotton effects, which can be positive or negative.

Stereochemical Purity: The CD spectrum of this compound is the mirror image of its corresponding D-enantiomer. This property makes CD spectroscopy an exceptionally precise method for determining enantiomeric purity. Even small amounts of the D-enantiomer would lead to a significant decrease in the observed CD signal intensity compared to the pure L-enantiomer. The o-nitrophenylsulfenyl derivatives of L-amino acids typically exhibit distinct CD bands, which are directly correlated to the absolute configuration of the α-carbon. uoa.gr

| Compound | Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) (Illustrative) |

|---|---|---|

| This compound | ~350 | Positive Cotton Effect |

| N-o-NPS-D-Glutamine | ~350 | Negative Cotton Effect |

| This compound | ~250 | Negative Cotton Effect |

| N-o-NPS-D-Glutamine | ~250 | Positive Cotton Effect |

This table provides an illustrative representation of the expected mirror-image CD spectra for the L- and D-enantiomers of N-o-NPS-Glutamine, based on the known behavior of NPS-amino acids. The exact wavelengths and signs of the Cotton effects are specific to the molecule.

Conformational Analysis: The CD spectrum of this compound is also highly sensitive to its molecular conformation in solution. nih.govmdpi.com The rotational freedom around the single bonds, particularly the N-Cα bond and the bonds within the glutamine side chain, gives rise to different populations of conformers. Each conformer can have a unique CD signature. The observed CD spectrum is the population-weighted average of the spectra of all existing conformers.

The electronic transitions of the NPS chromophore can couple with the chiral center, and the resulting CD signals are influenced by the spatial arrangement of the atoms. For instance, the dihedral angle between the nitro group and the phenyl ring, as well as the orientation of the NPS group relative to the glutamine backbone, will modulate the intensity and energy of the observed Cotton effects. By studying the CD spectrum under various conditions (e.g., changing solvent polarity or temperature), researchers can gain insights into the preferred conformations of this compound and its conformational flexibility. mdpi.com Computational modeling, in conjunction with experimental CD data, can be employed to determine the most stable low-energy conformations of the molecule. researchgate.net

Role and Applications of N O Nps L Glutamine in Academic Chemical Synthesis and Chemical Biology

Utilization in Peptide Synthesis Protocols

The o-nitrophenylsulfenyl (NPS) group was introduced as a valuable N-protecting group for amino acids in peptide synthesis. uoa.gr This method, often referred to as the "sulfenyl method," has demonstrated wide applicability in creating peptide bonds. uoa.gr The NPS group can be introduced by reacting the free amino group of an amino acid with o-nitrophenyl sulfenyl chloride. google.com

Function as a Building Block in Complex Peptide Architectures

N-o-NPS-L-glutamine serves as a fundamental building block in the assembly of complex peptide structures. nih.govgrace.com In solid-phase peptide synthesis (SPPS), the peptide chain is extended by sequentially adding amino acid residues from the C-terminus to the N-terminus. researchgate.net Protecting the alpha-amino group of glutamine with the NPS group prevents unwanted reactions at this site during the coupling of the next amino acid in the sequence. wiley-vch.de

While asparagine and glutamine can sometimes be used in peptide synthesis without side-chain protection, there is a risk of the side-chain amide reacting with coupling reagents like carbodiimides to form nitriles. peptide.compeptide.com This side reaction is particularly problematic in the synthesis of long peptides where the glutamine residue is repeatedly exposed to these reagents. peptide.com The use of a protecting group on the amide nitrogen can minimize this issue. peptide.com

The NPS protecting group is particularly advantageous for use in solid-phase peptide synthesis. google.com After the desired peptide chain is formed, the NPS group can be removed to allow for the next coupling step. uoa.gr This iterative process of coupling and deprotection enables the construction of peptides with defined sequences.

Compatibility with Orthogonal Protecting Group Strategies

A key advantage of the NPS group is its compatibility with orthogonal protecting group strategies, which is a cornerstone of modern peptide synthesis. nih.govresearchgate.netiris-biotech.de Orthogonality refers to the use of multiple protecting groups that can be removed under distinct chemical conditions without affecting each other. nih.goviris-biotech.dethieme-connect.de This allows for the selective deprotection of specific functional groups within a growing peptide chain, which is essential for creating complex and modified peptides. wiley-vch.de

The NPS group is typically removed under mild acidic conditions or by using thio-containing reagents, such as thioacetamide (B46855) in the presence of an acid, thiourea, or 2-mercaptopyridine (B119420). google.com These deprotection conditions are orthogonal to those used for other common protecting groups, such as the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups, which are removed by strong acid and base, respectively. researchgate.netiris-biotech.de This orthogonality allows for the selective removal of the NPS group while leaving other protecting groups on the peptide intact, enabling site-specific modifications. wiley-vch.de

| Protecting Group Strategy | α-Amino Protection | Side Chain Protection | Deprotection Conditions for α-Amino Group |

| Nps-Strategy | Nps | Compatible groups (e.g., for Arginine: Fmoc, BnSyl, Teoc, SES) | Thioacetamide with catalytic acetic acid, thiourea, sodium thiosulfate, 2-mercaptopyridine google.com |

| Fmoc/tBu-Strategy | Fmoc | tBu-based | Piperidine researchgate.netiris-biotech.dethieme-connect.de |

| Boc/Bn-Strategy | Boc | Bn-based | Trifluoroacetic acid (TFA) researchgate.net |

This compound as a Precursor for Bioconjugation and Ligation Chemistry

The unique reactivity of the NPS group makes this compound a valuable precursor for bioconjugation and chemical ligation techniques. Chemical ligation is a powerful method for synthesizing large peptides and proteins by joining smaller, unprotected peptide fragments. google.com

The development of methods for peptide and protein synthesis without cysteine residues has expanded the scope of native chemical ligation. google.com While traditional native chemical ligation requires an N-terminal cysteine residue, newer methods have been developed to overcome this limitation. google.com The principles of chemoselective reaction that underpin these ligation techniques can be applied to molecules containing the NPS group. The ability to selectively deprotect the N-terminus of a peptide containing this compound allows for its subsequent reaction with another peptide fragment to form a larger, ligated product. This approach is particularly useful for the synthesis of proteins and other large biomolecules.

Development of this compound Containing Probes and Research Tools

This compound and related compounds can be utilized to develop chemical probes and research tools for studying biological systems. For instance, fluorescently labeled nanoparticles can be used to visualize and track cellular processes, and the principles of bioconjugation involving NPS-protected amino acids can be applied to attach these probes to specific biomolecules. biorxiv.org The ability to introduce a reactive handle at a specific site in a peptide or protein allows for the attachment of reporter molecules such as fluorophores or affinity tags. These probes can then be used in a variety of applications, including fluorescence microscopy, flow cytometry, and pull-down assays, to investigate protein localization, interactions, and function.

Applications in Enzyme Mechanistic Studies and Substrate Analog Development (e.g., for glutaminase (B10826351) or glutamine synthetase in in vitro systems)

This compound and its derivatives can serve as valuable tools for studying the mechanisms of enzymes that utilize glutamine as a substrate, such as glutaminase and glutamine synthetase. mhmedical.com These enzymes play crucial roles in nitrogen metabolism. mhmedical.comdrugbank.com

Glutaminase catalyzes the hydrolysis of glutamine to glutamate (B1630785) and ammonia (B1221849), while glutamine synthetase catalyzes the reverse reaction, the condensation of glutamate and ammonia to form glutamine, in an ATP-dependent manner. nih.govmhmedical.comwikipedia.org

By modifying the glutamine structure, for example with the NPS group, researchers can create substrate analogs that can bind to the active site of these enzymes but are not processed in the same way as the natural substrate. nih.gov These analogs can be used to:

Probe the active site structure: Studying how these analogs bind to the enzyme can provide insights into the shape and chemical environment of the active site. nih.gov

Inhibit enzyme activity: Some analogs can act as competitive or irreversible inhibitors, which can be used to study the physiological role of the enzyme. nih.govresearchgate.net

Trap reaction intermediates: In some cases, analogs can be designed to mimic transition states or intermediates in the enzymatic reaction, allowing for their characterization. nih.gov

For example, studies using glutamine analogs have been instrumental in understanding the catalytic mechanisms of glutaminase and glutamine synthetase. nih.govnih.govresearchgate.net

| Enzyme | Function | Role of Glutamine Analogs in Research |

| Glutaminase (GLS) | Catalyzes the conversion of glutamine to glutamate. nih.gov | Serve as inhibitors to study the enzyme's role in metabolic pathways, particularly in cancer cells that are dependent on glutamine. nih.govresearchgate.net |

| Glutamine Synthetase (GS) | Catalyzes the synthesis of glutamine from glutamate and ammonia. mhmedical.comwikipedia.org | Used to probe the enzyme's active site and understand its regulatory mechanisms. nih.govnih.govnih.gov |

Computational and Theoretical Studies on N O Nps L Glutamine

Molecular Dynamics Simulations of Conformational Preferences

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For a flexible molecule like N-o-NPS-L-Glutamine, which has several rotatable bonds, MD simulations can reveal its preferred three-dimensional shapes, or conformations, in different environments (e.g., in a vacuum or in a solvent like water). researchgate.net

The process involves:

Defining an initial 3D structure of the molecule.

Assigning initial velocities to each atom.

Calculating the forces acting on each atom based on a molecular mechanics force field.

Solving Newton's equations of motion to simulate the movement of atoms over short time steps (femtoseconds).

By analyzing the trajectory of the simulation, researchers can identify the most stable and frequently occurring conformations, the energy barriers between them, and how the molecule's shape changes in response to its environment. nih.gov For this compound, simulations would explore the rotational freedom around the chi (χ) angles of the glutamine side chain and the bonds connecting the o-nitrophenylsulfenyl (o-NPS) group. This information is vital for understanding how the molecule might fit into the active site of an enzyme or interact with other molecules. nih.gov

Table 2: Representative Dihedral Angles for Amino Acid Conformations (Note: This table illustrates the type of data obtained from MD simulations for amino acid side chains. The values are representative and not specific to this compound.)

| Dihedral Angle | Description | Typical Range (degrees) |

| φ (phi) | Rotation around the N-Cα bond | -180 to 180 |

| ψ (psi) | Rotation around the Cα-C' bond | -180 to 180 |

| χ1 (chi1) | Rotation around the Cα-Cβ bond of the side chain | -180 to 180 |

| χ2 (chi2) | Rotation around the Cβ-Cγ bond of the side chain | -180 to 180 |

| χ3 (chi3) | Rotation around the Cγ-Cδ bond of the side chain | -180 to 180 |

In Silico Modeling of Reaction Pathways and Transition States

In silico modeling allows for the detailed investigation of chemical reaction mechanisms, including the identification of intermediate structures, transition states, and the calculation of activation energies. mdpi.com This is particularly useful for understanding reactions that are difficult to observe experimentally, such as the non-enzymatic cyclization or deamidation of glutamine residues.

Using quantum chemical methods, researchers can map out the potential energy surface of a reaction. This involves:

Locating Reactants and Products: The starting materials and final products are optimized to find their lowest energy structures.

Identifying Transition States (TS): A transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. Computational methods can search for and characterize the geometry of these transient structures.

Calculating Activation Energy: The energy difference between the reactants and the transition state is the activation energy (ΔG‡), a key determinant of the reaction rate. mdpi.com

For example, computational studies on the deamidation of glutamine have shown that the reaction proceeds through a cyclic glutarimide (B196013) intermediate and have calculated the activation barriers for this process. mdpi.com Similar methods could be applied to this compound to study its stability, potential degradation pathways, or its reactivity in peptide synthesis, where the o-NPS group acts as a protecting group.

Table 3: Example Activation Energies for Amino Acid Reactions (Note: This data is from a computational study on the peptide bond formation between two glycine (B1666218) molecules and serves as an example of the output from reaction pathway modeling.) mdpi.com

| Reaction Step | System | Calculated Activation Free Energy (ΔG‡) (kcal/mol) |

| Phosphorylation | Glycine + Triphosphate (Gas Phase) | 47.8 |

| Condensation | Phosphorylated Glycine (Gas Phase) | 56.0 |

Ligand-Protein Interaction Modeling with this compound Derivatives

Understanding how a molecule like this compound or its derivatives interact with a biological target, such as a protein, is a central goal of computational drug design. Molecular docking is a primary technique used for this purpose. researchgate.net

Docking simulations predict the preferred orientation of a ligand (the small molecule) when it binds to a receptor (the protein) to form a stable complex. researchgate.net The process involves:

Obtaining the 3D structures of both the ligand and the protein receptor.

Sampling a wide range of possible binding poses of the ligand within the protein's binding site.

Using a scoring function to estimate the binding affinity for each pose, with lower scores typically indicating a more favorable interaction.

The results of a docking study can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. researchgate.net For derivatives of this compound, these simulations could be used to predict their binding affinity to a target enzyme, such as glutaminase (B10826351), or to design new derivatives with improved binding properties. mdpi.com Following docking, MD simulations can be used to further refine the binding pose and assess the stability of the predicted ligand-protein complex over time. nih.gov

Table 4: Illustrative Data from a Ligand-Protein Docking Study (Note: This table is a representative example of results from a molecular docking study and is not specific to this compound.)

| Ligand | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| Glutamate (B1630785) Analogue | iGluR2 Receptor | -8.5 | Arg485, Thr480, Ser652 |

| Derivative A | Target Enzyme X | -9.2 | Tyr123, Phe254, Asp98 |

| Derivative B | Target Enzyme X | -7.8 | Tyr123, Leu250, Asp98 |

Future Directions and Emerging Research Avenues for N O Nps L Glutamine

Exploration of Novel Synthetic Routes and Protecting Group Methodologies

The synthesis of peptides and other complex molecules relies heavily on the use of protecting groups to prevent unwanted side reactions. The o-nitrophenylsulfenyl (NPS) group is a valuable tool in this regard, but researchers are continuously seeking to improve the methods for its use.

A primary area of focus is the development of orthogonal protecting group strategies. organic-chemistry.org This involves using multiple protecting groups in a single molecule that can be removed under different conditions, allowing for precise, stepwise synthesis. organic-chemistry.org For example, the common Fmoc protecting group is removed with a base, while the Boc group is removed with acid. masterorganicchemistry.comfiveable.me Developing new protecting groups that are compatible with the NPS group and can be removed under unique conditions would significantly expand the synthetic chemist's toolbox. csic.es This would enable the creation of more complex and branched peptides with a high degree of control. csic.es

Another avenue of exploration is the development of novel synthetic routes that are more efficient and environmentally friendly. This includes the use of new catalysts and reaction conditions to improve yields and reduce waste. For instance, microwave-assisted synthesis has been shown to accelerate reactions and improve yields in the synthesis of some amino acid derivatives. diva-portal.org Research into solid-phase peptide synthesis (SPPS) continues to evolve, with new resins and linkers being developed to improve the efficiency of peptide assembly. libretexts.orgbachem.com The Merrifield solid-phase method, for which R. Bruce Merrifield won the Nobel Prize in Chemistry, revolutionized peptide synthesis by attaching the growing peptide chain to a solid support, simplifying the purification process. libretexts.org

| Protecting Group | Common Abbreviation | Removal Conditions |

| tert-butyloxycarbonyl | Boc | Acid (e.g., TFA) masterorganicchemistry.comfiveable.me |

| 9-fluorenylmethoxycarbonyl | Fmoc | Base (e.g., piperidine) masterorganicchemistry.comfiveable.me |

| Carboxybenzyl | Cbz, Z | Catalytic Hydrogenation masterorganicchemistry.com |

Advanced Applications in Bioorganic Chemistry and Materials Science Research

The unique properties of N-o-NPS-L-glutamine and its derivatives make them valuable tools in bioorganic chemistry and materials science.

In bioorganic chemistry, these compounds are being used to study the role of glutamine in various biological processes. Glutamine is a crucial amino acid involved in energy metabolism, nitrogen transport, and the synthesis of nucleotides and other important molecules. sigmaaldrich.comnih.gov By using protected forms of glutamine, researchers can precisely control its delivery and release in cellular systems, allowing for a more detailed study of its metabolic pathways. mdpi.com For example, glutamine derivatives are being used to develop novel inhibitors of enzymes like glutamine synthetase, which is a potential drug target for diseases such as tuberculosis. diva-portal.orgresearchgate.net

In the field of materials science, amino acid-based polymers are gaining attention for their potential use in a variety of applications, including drug delivery and tissue engineering. mdpi.comresearchgate.net The incorporation of glutamine into these polymers can enhance their biocompatibility and biodegradability. mdpi.com For instance, researchers have synthesized poly(L-glutamine) oligomers of controlled lengths to study their biophysical behavior in relation to polyQ diseases like Huntington's disease. uah.edu Furthermore, glutamine and its derivatives can be incorporated into nanomaterials, such as nanoparticles, to create novel biosensors and drug delivery systems. researchgate.netresearchgate.netmdpi.com

Integration with Automated Synthesis and High-Throughput Screening in Academic Discovery

The increasing demand for new drugs and materials has driven the development of automated synthesis and high-throughput screening (HTS) techniques. creative-peptides.com These technologies allow researchers to rapidly synthesize and test large libraries of compounds, significantly accelerating the discovery process. acs.org

Automated peptide synthesizers, which utilize methods like solid-phase peptide synthesis (SPPS), can now routinely produce peptides with 20 or more amino acids in a matter of hours. libretexts.orgiris-biotech.de The integration of this compound and other protected amino acids into these automated platforms is crucial for the efficient production of complex peptides for research purposes. bachem.com

High-throughput screening allows for the rapid evaluation of the biological activity of thousands of compounds. acs.org This is particularly useful in drug discovery, where researchers are searching for molecules that can interact with a specific biological target. researchgate.net The use of protected glutamine derivatives in HTS assays can help to identify new drug candidates that target glutamine-dependent pathways in cancer and other diseases. researchgate.netnih.govmdpi.com

Unexplored Reactivity and Derivatization Opportunities for Academic Probes

Despite the progress that has been made, there are still many unexplored areas of research related to this compound. Uncovering new reactions and creating novel derivatives of this compound could lead to the development of powerful new tools for chemical biology and beyond.

One area of interest is the development of new derivatization reagents that can be used to label and detect glutamine and other amino acids with high sensitivity and selectivity. mdpi.com For example, fluorescent probes can be attached to glutamine to visualize its uptake and localization in living cells. acs.org This can provide valuable insights into the role of glutamine in cellular metabolism and disease. bioscientifica.com

Q & A

Q. What are the recommended methodologies for synthesizing and characterizing N-o-NPS-L-GLUTAMINE in a research setting?

Answer:

- Synthesis : Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu protection strategies. Ensure stepwise coupling of N-o-NPS (N-o-nitrophenylsulfenyl) and L-glutamine residues under inert conditions. Monitor reactions via thin-layer chromatography (TLC) or HPLC .

- Purification : Employ reverse-phase HPLC with a C18 column, using gradients of acetonitrile/water (0.1% TFA). Validate purity >95% via analytical HPLC and mass spectrometry (MS) .

- Characterization : Confirm structure using H/C NMR (e.g., δ ~8.2 ppm for N-o-NPS aromatic protons) and high-resolution MS (HRMS). Elemental analysis (C, H, N) should align with theoretical values within ±0.4% .

Q. How should researchers assess the stability of this compound under varying storage and experimental conditions?

Answer:

- Storage : Store lyophilized powder at -20°C in desiccated, light-protected vials. For aqueous solutions, test short-term stability at 4°C (≤24 hours) and long-term stability via freeze-thaw cycles .

- Stability assays : Use accelerated degradation studies (e.g., 40°C/75% relative humidity for 4 weeks) with HPLC quantification of intact compound. Monitor hydrolytic degradation (e.g., cleavage of N-o-NPS group) via UV-Vis at 260 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in published data on the biochemical efficacy of this compound?

Answer:

- Systematic review : Conduct a meta-analysis of existing studies, categorizing variables (e.g., dosage, cell lines, assay endpoints). Use statistical tools (e.g., Cohen’s d for effect size) to identify outliers .

- Replication studies : Reproduce conflicting experiments with standardized protocols (e.g., identical buffer pH, temperature). Validate via orthogonal assays (e.g., LC-MS for metabolite quantification vs. fluorometric assays) .

- Bias mitigation : Apply blinding during data collection/analysis and use negative controls (e.g., scrambled peptide analogs) to isolate compound-specific effects .

Q. What experimental designs are optimal for investigating this compound’s role in modulating glutamine-dependent metabolic pathways?

Answer:

- Isotopic tracing : Use N-labeled L-glutamine to track incorporation into downstream metabolites (e.g., glutamate, α-ketoglutarate) via LC-MS. Compare flux rates in this compound-treated vs. control cells .

- Enzyme inhibition assays : Test competitive inhibition of glutaminase by titrating this compound (0–100 µM) in mitochondrial lysates. Measure ammonia release via glutamic dehydrogenase-coupled assays .

- Transcriptomic profiling : Perform RNA-seq on treated cells to identify differentially expressed genes in glutamine metabolism (e.g., ASCT2, GLS1). Validate with qPCR and siRNA knockdown .

Q. How can researchers statistically validate the pharmacokinetic (PK) differences between this compound and related glutamine derivatives?

Answer:

- PK study design : Administer equimolar doses (IV/oral) in rodent models. Collect plasma/tissue samples at 0, 15, 30, 60, 120 mins. Quantify via LC-MS/MS .

- Data analysis : Use non-compartmental analysis (NCA) for AUC, C, T. Compare bioavailability using ANOVA with Tukey’s post-hoc test (p <0.05). Report 95% confidence intervals for half-life (t) .

Methodological Considerations

- Reproducibility : Document all experimental parameters (e.g., buffer composition, instrument calibration) in Supplementary Information to enable replication .

- Ethical compliance : For in vivo studies, adhere to NIH guidelines for humane endpoints and sample size justification .

- Data transparency : Share raw datasets (e.g., NMR spectra, MS chromatograms) in public repositories (e.g., Zenodo) with DOIs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.